SN-38 4-Deoxy-glucuronide is a significant compound in cancer therapy, primarily recognized as the active metabolite of irinotecan, a chemotherapeutic agent. This compound exhibits potent antineoplastic properties, being approximately 1000 times more active than irinotecan itself. It is primarily utilized in the treatment of colorectal cancer and other malignancies due to its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and repair .
SN-38 4-Deoxy-glucuronide is derived from the hydrolysis of irinotecan by carboxylesterases, followed by glucuronidation mediated by uridine diphosphate glucuronosyl transferase (UGT1A1) enzymes . The classification of this compound falls under antineoplastic agents, specifically camptothecin derivatives, which are known for their role in cancer therapy .
The synthesis of SN-38 4-Deoxy-glucuronide involves several key steps:
The glucuronidation reaction can be influenced by genetic polymorphisms in UGT1A1, which can affect the metabolism and toxicity profile of irinotecan in patients .
The molecular structure of SN-38 4-Deoxy-glucuronide can be represented by its chemical formula with a specific arrangement that includes a lactone ring characteristic of camptothecin derivatives.
SN-38 4-Deoxy-glucuronide participates in several chemical reactions that are pivotal for its pharmacological actions:
Research indicates that inhibitors like valproic acid can significantly reduce the formation of SN-38 glucuronide, leading to increased plasma levels of SN-38, which may enhance its toxicity .
The mechanism by which SN-38 exerts its antitumor effects primarily involves:
The potency of SN-38 varies significantly across different tumor types due to differential expression levels of topoisomerase I .
Relevant data indicate that modifications aimed at improving solubility and stability are crucial for developing effective formulations for clinical use .
SN-38 4-Deoxy-glucuronide has several scientific applications:
SN-38 glucuronide (SN-38G) formation represents the primary detoxification pathway for the potent topoisomerase-I inhibitor SN-38, the active metabolite of irinotecan. This biotransformation is catalyzed by uridine diphosphate glucuronosyltransferases (UGTs), predominantly UGT1A1 in human liver microsomes (HLM). Recent studies confirm UGT1A9 also contributes substantially, exhibiting distinct kinetic behavior. In HLM and recombinant UGT1A9 systems, SN-38 glucuronidation follows substrate inhibition kinetics (characterized by reduced activity at high SN-38 concentrations) in the absence of bovine serum albumin (BSA). However, BSA addition shifts kinetics to classical Michaelis-Menten patterns and significantly accelerates reaction rates—suggesting BSA sequesters inhibitory fatty acids or modifies enzyme conformation [1]. UGT1A1 kinetics remain largely unaffected by BSA. Relative activity factor (RAF) analyses indicate UGT1A1 and UGT1A9 contribute equally to hepatic SN-38G production under physiologically relevant conditions [1] [7].
Table 1: Kinetic Parameters of SN-38 Glucuronidation
Enzyme System | Condition | Kinetic Model | Vmax (pmol/min/mg) | Km (μM) | Key Modulator |
---|---|---|---|---|---|
HLM | Without BSA | Substrate Inhibition | 180 ± 22 | 3.1 ± 0.8 | Endogenous FA |
HLM | With BSA (2.5%) | Michaelis-Menten | 920 ± 110 | 4.5 ± 1.1 | BSA |
UGT1A9 | Without BSA | Substrate Inhibition | 450 ± 50 | 1.8 ± 0.4 | Endogenous FA |
UGT1A9 | With BSA (2.5%) | Michaelis-Menten | 2100 ± 300 | 2.5 ± 0.6 | BSA |
UGT1A1 | With/Without BSA | Michaelis-Menten | ~500 | ~5.0 | None |
FA: Fatty Acids; Data compiled from [1] [7] [8]
Genetic polymorphisms in UGT1A1 profoundly influence SN-38G formation rates and irinotecan toxicity risk. The UGT1A128 allele (characterized by a (TA)7TAA promoter repeat instead of (TA)6TAA) reduces transcription efficiency by 30–70%, directly lowering SN-38 glucuronidation capacity [5] [9]. Clinical pharmacogenetic studies demonstrate homozygous (7/7) and heterozygous (6/28) patients exhibit significantly lower SN-38G:SN-38 metabolic ratios compared to wild-type (6/6) individuals (P=0.001) [5] [9]. This translates to clinically relevant outcomes: Japanese gynecologic cancer patients with *6/6 or 6/28 genotypes showed 16-fold and 31-fold higher risks of severe neutropenia or diarrhea, respectively, even at lower irinotecan doses [9]. The UGT1A1*6 allele (211G>A, G71R) is prevalent in Asian populations and similarly reduces enzymatic activity. Crucially, serum bilirubin levels—a marker for Gilbert's syndrome—do not reliably predict irinotecan toxicity, emphasizing the need for direct genotyping [9].
Table 2: Clinical Impact of Key UGT1A1 Polymorphisms
Genotype | Population Frequency | SN-38G Formation Rate | Toxicity Risk (Neutropenia/Diarrhea) |
---|---|---|---|
1/1 (TA6/TA6) | Caucasians: 50-60%; Asians: 70-80% | Normal | Baseline (Reference) |
1/28 (TA6/TA7) | Caucasians: 30-40%; Asians: 10-15% | Reduced by ~35% | Moderate increase (OR: 7.23)* |
28/28 (TA7/TA7) | Caucasians: 8-12%; Asians: 1-3% | Reduced by 60-75% | High increase (OR: 10-20)* |
6/6 (G71R Homozygous) | Asians: 3-5% | Reduced by 70-85% | High increase (OR: 16.0)** |
6/28 | Asians: 1-2% | Severely reduced | Very high increase (OR: 31.3)** |
OR: Odds Ratio; *Data from [5] [2]; *Data from [9]*
SN-38G excreted via bile undergoes extensive enteric reactivation by bacterial β-glucuronidase (GUS) enzymes, regenerating cytotoxic SN-38 within the gastrointestinal lumen. This reactivation is a primary contributor to irinotecan-induced delayed diarrhea. Gut commensals like Escherichia coli and Bacteroides uniformis express structurally diverse GUS isoforms classified by active-site loop architectures: No Loop (NL), Loop 1 (L1), Loop 2 (L2), and Mini-Loop 2 (mL2) [3] [6]. B. uniformis alone harbors three distinct GUS enzymes:
Inhibitor studies reveal nialamide (IC50 = 17 nM), isocarboxazid (IC50 = 336 nM), and amoxapine (IC50 = 119 nM) potently inhibit bacterial GUS in live E. coli without affecting mammalian enzymes or cell viability [3]. This selectivity makes them candidates for mitigating GI toxicity without altering systemic SN-38G disposition.
Significant species-specific variations exist in SN-38G deconjugation and luminal handling:
Table 3: Comparative SN-38G Deconjugation in Bacterial Models
GUS Enzyme | Source | Structural Class | SN-38G Activity | 4-MUG Activity (kcat/Km, s-1M-1) | Inhibitor Sensitivity |
---|---|---|---|---|---|
BuGUS-1 | B. uniformis | No Loop (NL) | Unknown | 3.4 × 105 | High (Nialamide) |
BuGUS-2 | B. uniformis | Loop 2 (L2) | High | 3.8 × 105 | Moderate (Amoxapine) |
BuGUS-3 | B. uniformis | Mini Loop 2 (mL2) | None | Inactive | Low |
EcGUS | E. coli | Loop 1 (L1) | High | 1.0 × 104 | High (Nialamide) |
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